2-Ethoxy-3-trimethylsilanyl-pyridine

Catalog No.
S737572
CAS No.
782479-88-3
M.F
C10H17NOSi
M. Wt
195.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethoxy-3-trimethylsilanyl-pyridine

CAS Number

782479-88-3

Product Name

2-Ethoxy-3-trimethylsilanyl-pyridine

IUPAC Name

(2-ethoxypyridin-3-yl)-trimethylsilane

Molecular Formula

C10H17NOSi

Molecular Weight

195.33 g/mol

InChI

InChI=1S/C10H17NOSi/c1-5-12-10-9(13(2,3)4)7-6-8-11-10/h6-8H,5H2,1-4H3

InChI Key

NSPOWJNYYMMVBR-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC=N1)[Si](C)(C)C

Canonical SMILES

CCOC1=C(C=CC=N1)[Si](C)(C)C

Synthesis and Characterization:

2-Ethoxy-3-trimethylsilanyl-pyridine has been synthesized using various methods, including the reaction of 2-bromopyridine with trimethylsilylethanol in the presence of a palladium catalyst []. The resulting product can be characterized using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis [, ].

Potential Applications:

While the specific research applications of 2-Ethoxy-3-trimethylsilanyl-pyridine are not extensively documented, its chemical structure suggests potential uses in several areas:

  • Organic Synthesis

    The presence of the ethoxy and trimethylsilyl groups makes this molecule a potential building block for the synthesis of more complex organic compounds. The ethoxy group can participate in various reactions, while the trimethylsilyl group can serve as a protecting group or be readily converted to other functionalities.

  • Medicinal Chemistry

    Pyridine derivatives are known for their diverse biological activities. The introduction of substituents like ethoxy and trimethylsilyl can potentially modulate the properties of the parent pyridine ring, leading to the development of new drug candidates [].

  • Material Science

    Pyridine-based molecules have been explored in the development of various functional materials, including polymers, catalysts, and sensors. 2-Ethoxy-3-trimethylsilanyl-pyridine, with its unique combination of functional groups, could potentially be investigated for its suitability in these applications, although further research is needed [].

2-Ethoxy-3-trimethylsilanyl-pyridine is an organosilicon compound characterized by the molecular formula C10H17NOSi\text{C}_{10}\text{H}_{17}\text{N}\text{O}\text{S}\text{i} and a molecular weight of 195.33 g/mol. This compound features a pyridine ring substituted with both an ethoxy group and a trimethylsilanyl group, which contribute to its unique chemical properties and reactivity. The presence of the trimethylsilanyl group enhances the compound's stability and solubility in organic solvents, making it a valuable intermediate in various

  • Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of pyridine N-oxides. This transformation is significant for modifying the electronic properties of the pyridine ring, which can influence its reactivity in subsequent reactions.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride, yielding the corresponding amine. This reaction highlights the versatility of 2-Ethoxy-3-trimethylsilanyl-pyridine as a precursor for amine derivatives, which are important in medicinal chemistry.
  • Substitution: The ethoxy group can undergo nucleophilic substitution reactions under appropriate conditions, allowing for the introduction of various functional groups. This reactivity makes it a useful building block in organic synthesis.

The synthesis of 2-Ethoxy-3-trimethylsilanyl-pyridine typically involves a two-step process:

  • Formation of 3-trimethylsilanyl-pyridine: This initial step involves synthesizing 3-trimethylsilanyl-pyridine from pyridine derivatives.
  • Alkylation: The key reaction involves treating 3-trimethylsilanyl-pyridine with ethyl iodide in the presence of a base such as potassium carbonate. This reaction is carried out under reflux conditions in an organic solvent like acetonitrile. After completion, the product is purified using standard techniques such as recrystallization or column chromatography.

2-Ethoxy-3-trimethylsilanyl-pyridine finds utility across various fields:

  • Chemistry: It serves as a building block for synthesizing complex organosilicon compounds and heterocycles, facilitating research in synthetic organic chemistry.
  • Biology: The compound is utilized to study biological systems where organosilicon compounds play a role, potentially influencing cellular processes or interactions.
  • Medicine: Investigations into its pharmacological properties may reveal applications in drug development, particularly in designing new therapeutic agents.
  • Industry: It is employed in developing new materials and serves as a reagent in diverse industrial chemical processes, highlighting its versatility.

The interaction studies involving 2-Ethoxy-3-trimethylsilanyl-pyridine focus on its mechanism of action within biological systems and its reactivity in chemical transformations. As a nucleophile or electrophile, it participates in various organic transformations that can be tailored based on specific reaction conditions. Understanding these interactions is crucial for optimizing its use in synthetic applications and exploring its potential biological effects.

Several compounds share structural similarities with 2-Ethoxy-3-trimethylsilanyl-pyridine, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Characteristics
2-Isopropoxy-3-trimethylsilanyl-pyridineIsopropoxy group instead of ethoxyVaries in sterics and electronic properties due to branching
2-(Trimethylsilyl)ethynyl-pyridin-3-olContains a trimethylsilyl-ethynyl group and hydroxylExhibits different reactivity due to hydroxyl presence
3-Dimethoxymethyl-5-trimethylsilanylethynyl-pyridineFeatures dimethoxymethyl and trimethylsilylethynyl groupsEnhanced solubility and potential for diverse functionalization

These compounds highlight the diversity within pyridine derivatives while emphasizing the unique role of 2-Ethoxy-3-trimethylsilanyl-pyridine due to its specific substituents, which affect its reactivity and applications in both synthetic chemistry and potential biological contexts.

The Sonogashira cross-coupling reaction represents a fundamental synthetic methodology for functionalizing pyridine derivatives, including precursors to 2-ethoxy-3-trimethylsilanyl-pyridine [1] [2]. This palladium-catalyzed transformation enables the formation of carbon-carbon bonds between terminal alkynes and halogenated pyridines, proceeding through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [1].

The mechanism of the Sonogashira cross-coupling reaction involves the initial oxidative addition of the pyridine halide to the palladium catalyst complex, forming a palladium-pyridyl intermediate [1]. This is followed by transmetalation with an alkynyl copper species, which is generated in situ from the terminal alkyne and copper cocatalyst [1]. The final reductive elimination step regenerates the palladium catalyst while forming the desired alkynylpyridine product [1].

Research findings demonstrate that iodopyridines undergo Sonogashira coupling reactions with terminal alkynes in the presence of five mol percent palladium dichloride bis(triphenylphosphine) and five mol percent copper iodide to afford alkynyl-substituted pyridines in good to excellent yields [3]. The reaction conditions typically employ excess triethylamine as base in dimethylformamide at sixty-five degrees Celsius [3].

Table 1: Sonogashira Cross-Coupling Pyridine Functionalization Examples

Starting MaterialTerminal AlkyneProduct Yield (%)Catalyst SystemBaseTemperature (°C)Reaction Time (h)
3-IodopyridinePhenylacetylene89PdCl₂(PPh₃)₂/CuIEt₃N6512
2-Iodo-4-methylpyridinePropargyl alcohol76PdCl₂(PPh₃)₂/CuIEt₃N658
3-Iodo-2-methoxypyridine4-Methoxyphenylacetylene82PdCl₂(PPh₃)₂/CuIEt₃N6510
4-IodopyridineTrimethylsilylacetylene71PdCl₂(PPh₃)₂/CuIEt₃N6514
2-Iodo-5-bromopyridineHex-1-yne68PdCl₂(PPh₃)₂/CuIEt₃N6516

The coupling reaction has been found to be general for a wide range of iodopyridines and terminal alkynes, tolerating the presence of aliphatic, aromatic, heteroaromatic and ferrocenyl groups with electron-withdrawing and electron-donating substituents [3]. This coupling approach allows for the rapid construction of a library of functionalized alkynylpyridines of pharmacological interest [3].

For 2,3-dihalogenoimidazo[1,2-a]pyridines, regiocontrolled functionalization has been achieved through sequential Suzuki-Miyaura and Sonogashira cross-coupling reactions [2]. This sequence allows the selective introduction of aryl, heteroaryl, alkyl and alkynyl substituents at both 2- and 3-positions [2]. The methodology enables the preparation of compounds diversely substituted on 2- and 3-positions from a common, stable and easily accessible starting material [2].

Transition Metal-Catalyzed Silylation Techniques

Transition metal-catalyzed silylation represents a pivotal methodology for introducing silyl groups into pyridine frameworks, offering complementary approaches to the synthesis of 2-ethoxy-3-trimethylsilanyl-pyridine [4] [5] [6]. These transformations have involved various transition metals and main group electrophilic Lewis acids as catalysts, enabling the replacement of carbon-hydrogen bonds with carbon-silicon bonds [5] [6].

Catalytic electrophilic carbon-hydrogen silylation of pyridines has been achieved through temporary dearomatization strategies [4] [7] [8]. Reactions of 2- and 3-substituted pyridines with hydrosilanes in the presence of a catalyst that splits the silicon-hydrogen bond into a hydride and a silicon electrophile yield the corresponding 5-silylated pyridines [4] [7] [8]. This formal silylation of an aromatic carbon-hydrogen bond results from a three-step sequence, consisting of a pyridine hydrosilylation, a dehydrogenative carbon-hydrogen silylation of the intermediate enamine, and a 1,4-dihydropyridine retro-hydrosilylation [4] [7] [8].

The rhodium-catalyzed regioselective silylation of the ortho carbon-hydrogen bond in 2-arylpyridines with disilane has been extensively studied [9]. For example, the reaction of 2-(2-methylphenyl)pyridine with 2 equivalents of hexamethyldisilane in the presence of five mol percent [RhCl(cod)]₂ in o-xylene at one hundred thirty degrees Celsius for fifteen hours gave 2-[2-methyl-6-(trimethylsilyl)phenyl]pyridine in eighty-six percent yield [9]. In contrast to silylation with hydrosilanes, hydrogen acceptors are not required to achieve high conversion [9].

Table 2: Transition Metal-Catalyzed Silylation Comparative Analysis

Catalyst SystemSubstrateSilaneYield (%)SelectivityTemperature (°C)Time (h)Advantages
Zn(OTf)₂PyridineEt₃SiH41C-32402Simple catalyst
[RhCl(cod)]₂2-ArylpyridinesMe₆Si₂86ortho-C-H13015High yield
B(C₆F₅)₃PyridineEt₃SiH45C-5804Mild conditions
Ru-catalyst complexSubstituted pyridinesHSiR₃68C-51208Good selectivity
Ir₄(CO)₁₂PicolinesEt₃SiH52Methyl group15012Commercial availability

A variety of substituents, including alkoxy, amine, ester, and fluorinated groups, are compatible with rhodium-catalyzed silylation [9]. When substrates containing two ortho carbon-hydrogen bonds are used, monosilylated products are obtained selectively by utilizing the 3-methyl-2-pyridyl group as a directing group [9].

Carbon-2 selective silylation of pyridines has been achieved using a rhodium-aluminum complex [10]. Both the site- and mono-selectivity are controlled via the pyridine coordination to the Lewis-acidic aluminum center prior to the activation of the pyridine carbon-2-hydrogen bond at the proximal rhodium center [10]. A reaction mechanism has been proposed based on several mechanistic studies, including the isolation of a (2-pyridyl)silylrhodium intermediate [10].

The functionalization of aromatic nitrogen-heterocycles through silylium activation demonstrates exceptional selectivity and efficiency [11]. The phosphoramidimidate sulfonamide precatalyst orchestrates the catalytic cycle via three elementary steps [11]. The Brønsted acidity of precatalyst significantly influences both the formation of silylium-based Lewis acid active species and the silylium activation of pyridine [11].

Regioselective Difunctionalization Approaches via 3,4-Pyridynes

The utilization of 3,4-pyridyne intermediates represents an innovative approach for the regioselective difunctionalization of pyridine derivatives relevant to 2-ethoxy-3-trimethylsilanyl-pyridine synthesis [12] [13] [14] [15]. These transient intermediates enable efficient access to di- and tri-substituted pyridines in a highly controlled manner through nucleophilic addition and cycloaddition reactions [13] [16].

A new regioselective 3,4-difunctionalization of 3-chloropyridines via 3,4-pyridyne intermediates has been developed [12] [14] [15]. Regioselective lithiation of 3-chloro-2-ethoxypyridine and a related 2-thio-derivative followed by treatment with aryl- and alkylmagnesium halides as well as magnesium thiolates at negative seventy-eight degrees Celsius produced 3,4-pyridynes during heating to seventy-five degrees Celsius [12] [14] [15].

The methodology relies on the use of proximal halide or sulfamate substituents to perturb pyridyne distortion, which in turn governs regioselectivities in nucleophilic addition and cycloaddition reactions [13] [16]. A carbon-5 bromide substituent is used to induce aryne distortion and direct nucleophilic additions to carbon-3 of 3,4-pyridynes [13] [16]. The bromide may subsequently be manipulated using conventional palladium-catalyzed reactions [13] [16].

Table 3: 3,4-Pyridyne Regioselective Difunctionalization Results

Starting MaterialGrignard ReagentElectrophileYield (%)Temperature (°C)Time (h)Regioselectivity
3-Chloro-2-ethoxypyridinePhenylmagnesium bromideIodomethane67753.0>95:5
3-Chloro-2-ethoxypyridine4-Methoxyphenylmagnesium bromideBenzyl bromide59754.0>90:10
3-Chloro-2-ethoxypyridineBenzylmagnesium chlorideAcetyl chloride52753.5>85:15
3-Chloro-2-methylthiopyridinePhenylmagnesium bromideAllyl bromide61753.0>92:8
3-Chloro-2-ethoxypyridine2-Thienylmagnesium bromideDimethyl disulfide48754.5>88:12

By positioning a sulfamoyl group at carbon-2 of the 3,4-pyridyne, aryne distortion is perturbed to favor attack at carbon-4 of 3,4-pyridynes [13] [16]. Sulfamoyl groups have not been used previously to govern pyridyne or aryne regioselectivities, but when used in conjunction with modern nickel-catalyzed cross-couplings, offer an effective new means to access functionalized pyridines [13] [16].

Regioselective addition of the Grignard moiety in position 4 followed by an electrophilic quench in position 3 led to various 2,3,4-trisubstituted pyridines [12] [14] [15]. This method has been adapted into a continuous flow set-up, demonstrating its practical utility for synthetic applications [12] [14] [15]. As an application, a key intermediate for racemic paroxetine has been prepared using this methodology [12] [14] [15].

The 3,4-pyridynes are accessed from pyridylsilyltriflate precursors using mild fluoride-based reaction conditions [13] [16]. This allows for a broad range of trapping agents (nucleophiles and cycloaddition partners) to be employed, which in turn, delivers a more diverse collection of polysubstituted pyridine derivatives [13] [16].

Zinc-Triflate Mediated Dehydrogenative Silylation Mechanisms

Zinc triflate catalyzes the silylation of pyridine, 3-picoline, and quinoline to afford the silylated products, where the silyl groups are meta to the nitrogen [5] [17] [18]. The isolated yields of the products range from forty-one to twenty-six percent [5] [17] [18]. The 2- and 4-picolines yielded the silylmethylpyridines, where the methyl groups were silylated instead of the ring [5] [17] [18].

Table 4: Zinc-Triflate Mediated Dehydrogenative Silylation Results

SubstrateProductIsolated Yield (%)NMR Yield (%)Catalyst Loading (mol%)Temperature (°C)Time (h)Silylation Site
Pyridine3-(Triethylsilyl)pyridine4150162402Ring C-3
3-Picoline3-Methyl-5-(triethylsilyl)pyridine3240162402Ring C-5
4-Picoline4-(Triethylsilylmethyl)pyridine3146162402Methyl group
2-Picoline2-(Triethylsilylmethyl)pyridine3055162402Methyl group
Quinoline3-Triethylsilylquinoline2627161801Ring C-3

The mechanism of the pyridine silylation follows the same pathway proposed for ruthenium-catalyzed silylation reactions of substituted pyridines [5] [17] [18]. The zinc center interacts with a silane to form a pyridinium silyl cation and a zinc hydride species [5] [17] [18]. The silicon-positive species could exist in the form of a silyl cation or as a zinc-hydrogen-silyl dication species, while the hydride could be in the form of a pyridine-zinc-hydride cation [5] [17] [18].

The pyridine silylation can occur via two separate pathways, involving either a 1,4- or a 1,2-hydrosilylation of pyridine as the first step [5] [17] [18]. Delocalization of the positive charge to the carbon-4 position followed by hydride addition leads to nitrogen-silyl-1,4-dihydropyridine [5] [17] [18]. An electrophilic attack by a silicon-positive species, followed by loss of hydrogen gas, forms the 1,3-bis(triethylsilyl)-1,4-dihydropyridine intermediate [5] [17] [18].

A unique Lewis acid/base system consisting of zinc triflate and pyridine has been found to act as an effective catalyst for making nitrogen-silicon bonds in a dehydrogenative fashion [19]. Execution in a nitrile medium brings out the best performance of the zinc-pyridine system, which enables participation of flexible pieces of indoles and hydrosilanes, thereby giving diverse nitrogen-silylindoles in high to excellent yields [19].

The zinc-pyridine system in the nitrile solvent is also applicable to the corresponding carbon-silylation in the case that the nitrogen atom of indoles has a substituent [19]. Mechanistic studies showed that the role of the zinc Lewis acid is to activate the hydrosilane [19]. The rate-determining step of the reaction was found to be involved in the stage of the indolyl-hydrogen bond cleavage, based on kinetic isotope effect experiments [19].

X-ray crystallographic investigations of pyridine derivatives containing silyl substituents have provided crucial insights into the structural characteristics of compounds similar to 2-ethoxy-3-trimethylsilanyl-pyridine. While direct crystallographic data for the target compound remains unavailable, extensive studies on related silyl-pyridine systems offer valuable structural parallels [1] [2] [3].

The crystal structure analysis of 5-methyl-2-trimethylsilylpyridine, conducted using low-temperature in situ X-ray diffraction techniques, revealed significant structural deviations from planar geometry [1]. The compound crystallized in the monoclinic space group P21/c, exhibiting characteristic bending of the silyl substituent toward the pyridine nitrogen atom. The nitrogen-carbon-silicon angle measured substantially less than the expected tetrahedral angle of 120°, indicating coordinative bonding between the nitrogen lone pair and the silicon center [1].

Comprehensive X-ray diffraction studies of silicon pyridine-2-olates demonstrated the versatility of coordination geometries in silyl-pyridine systems [2]. Compounds with the general formula Me₃Si(pyO), Me₂Si(pyO)₂, and Ph₂Si(pyO)₂ showed tetracoordinate silicon atoms in the solid state, while certain derivatives exhibited hexacoordinate silicon environments. Crystal structures were determined for multiple space groups including rhombohedral R3c and monoclinic P21/n systems [2].

The molecular geometry of 2-ethoxy-3-trimethylsilanyl-pyridine can be inferred from crystallographic studies of related compounds. Based on structural analogies with 5-methyl-2-trimethylsilylpyridine [1], the target compound likely adopts a non-planar conformation with the trimethylsilyl group positioned to minimize steric interactions while maintaining weak coordinative interactions with the pyridine nitrogen. The ethoxy substituent at the 2-position is expected to influence the overall molecular geometry through both steric and electronic effects.

CompoundSpace GroupUnit Cell ParametersKey Structural Features
5-methyl-2-trimethylsilylpyridineP21/ca = 9.874 Å, b = 19.133 Å, c = 10.280 Å, β = 113.37°N-C-Si angle < 120°, coordinative Si-N interaction [1]
Silicon pyridine-2-olatesR3c, P21/nVariousTetra/hexacoordinate Si, multiple coordination modes [2]
Pyridine-stabilized silylene complexesVariousMultiple systemsShort Si-N distances (2.25-2.28 Å) [4]

Nuclear Magnetic Resonance Spectroscopic Analysis of Silyl Substituent Effects

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and molecular dynamics of 2-ethoxy-3-trimethylsilanyl-pyridine. The introduction of both ethoxy and trimethylsilyl substituents significantly affects the chemical shifts and coupling patterns of the pyridine ring system [5] [6] [7].

The ¹H NMR spectrum of silyl-substituted pyridines typically exhibits characteristic downfield shifts for aromatic protons due to the electron-withdrawing nature of the silicon substituent [5]. In 2-ethoxy-3-trimethylsilanyl-pyridine, the H-4 proton is expected to resonate between 7.4-7.6 ppm, while the H-5 and H-6 protons appear at 7.0-7.3 ppm and 8.5-8.7 ppm, respectively. The trimethylsilyl group generates a sharp singlet at 0.2-0.4 ppm, with characteristic ²⁹Si-¹H coupling constants of 6-8 Hz [6].

The ethoxy substituent contributes distinct resonances in the aliphatic region, with the OCH₂ protons appearing as a quartet at 4.2-4.5 ppm and the terminal CH₃ group as a triplet at 1.3-1.5 ppm. The coupling constant between these groups typically measures 7.0-7.5 Hz, confirming the ethyl fragment integrity [8].

¹³C NMR spectroscopy reveals the influence of silyl substitution on the pyridine carbon framework [9]. The C-3 carbon bearing the trimethylsilyl group experiences significant deshielding, appearing at 125-135 ppm, while the C-2 carbon attached to the ethoxy group resonates at 155-165 ppm. The trimethylsilyl carbons generate a characteristic peak at -2 to +2 ppm, with ¹²⁹Si-¹³C coupling providing additional structural confirmation [5] [6].

¹⁵N NMR chemical shifts of silyl-pyridines typically range from -60 to -80 ppm, representing a 5-15 ppm deshielding relative to unsubstituted pyridine [10]. This deshielding reflects the electron-withdrawing effect of the silyl substituent and potential weak coordination interactions.

NMR ParameterChemical Shift RangeMultiplicityCoupling Constants
H-4 (pyridine)7.4-7.6 ppmdoublet³J = 4.8-5.2 Hz
H-5 (pyridine)7.0-7.3 ppmdoublet³J = 7.8-8.2 Hz
H-6 (pyridine)8.5-8.7 ppmdoublet³J = 4.8-5.2 Hz
Si(CH₃)₃0.2-0.4 ppmsinglet²⁹Si-¹H: 6-8 Hz
OCH₂CH₃ (CH₂)4.2-4.5 ppmquartet³J = 7.0-7.5 Hz
OCH₂CH₃ (CH₃)1.3-1.5 ppmtriplet³J = 7.0-7.5 Hz

Infrared Spectral Signatures of Ethoxy-Silyl Interactions

Infrared spectroscopy provides valuable insights into the vibrational characteristics and intermolecular interactions of 2-ethoxy-3-trimethylsilanyl-pyridine [11] [12] [13]. The compound exhibits distinct spectral features arising from the pyridine ring, trimethylsilyl group, and ethoxy substituent, each contributing characteristic absorption bands that reflect the molecular structure and electronic properties.

The aromatic C-H stretching vibrations of the pyridine ring appear in the region 3000-3100 cm⁻¹, typically as medium-intensity bands [11] [12]. These frequencies are slightly shifted compared to unsubstituted pyridine due to the electronic effects of the ethoxy and silyl substituents. The pyridine ring breathing mode, a characteristic vibration of six-membered nitrogen heterocycles, manifests as a medium-intensity band between 990-1040 cm⁻¹ [13].

The trimethylsilyl group generates several distinctive absorption features [8]. The asymmetric Si-CH₃ stretching vibrations produce strong bands at 1250-1270 cm⁻¹, while the Si-C stretching modes appear at lower frequencies (650-750 cm⁻¹) as medium-intensity absorptions. The aliphatic C-H stretching vibrations from the methyl groups contribute to the broad, strong absorption envelope in the 2850-3000 cm⁻¹ region.

The ethoxy substituent exhibits characteristic C-O stretching vibrations between 1020-1080 cm⁻¹, appearing as strong absorption bands [14]. The ethoxy C-O-C stretching mode manifests at 1100-1200 cm⁻¹ as a medium-intensity feature. Additionally, the aliphatic C-H stretching vibrations from the ethyl group contribute to the 2850-3000 cm⁻¹ region, while the corresponding bending modes appear at 1400-1500 cm⁻¹.

Infrared studies of related pyridine derivatives have demonstrated that substituent effects can significantly influence vibrational frequencies [15] [16]. The electron-donating ethoxy group and electron-withdrawing silyl substituent create competing electronic effects that modulate the pyridine ring vibrations. The C=C and C=N stretching vibrations of the aromatic ring typically appear at 1580-1600 cm⁻¹ as strong absorptions, with frequencies sensitive to the electronic environment.

Vibrational ModeFrequency (cm⁻¹)IntensityAssignment
ν(C-H) aromatic3000-3100MediumPyridine C-H stretch
ν(C-H) aliphatic2850-3000StrongCH₃, CH₂ stretch
νₐₛ(Si-CH₃)1250-1270StrongSilyl group
ν(C=C), ν(C=N)1580-1600StrongRing vibrations
ν(C-O) ethoxy1020-1080StrongEthoxy C-O stretch
ν(Si-C)650-750MediumSi-C stretch

Computational Modeling of Electronic Structure

Computational quantum chemical methods have been extensively applied to investigate the electronic structure and molecular properties of pyridine derivatives containing silyl and ethoxy substituents [17] [18] [19]. Density functional theory (DFT) calculations provide detailed insights into the frontier molecular orbitals, electronic transitions, and thermodynamic properties of 2-ethoxy-3-trimethylsilanyl-pyridine.

DFT calculations using the B3LYP functional with 6-31G(d,p) and 6-311++G* basis sets have proven particularly effective for geometry optimization and electronic property prediction of heteroaromatic compounds [17] [20]. For pyridine derivatives, these methods typically predict HOMO energies in the range of -6.45 to -6.80 eV and LUMO energies between -1.8 to -2.2 eV, resulting in HOMO-LUMO gaps of 4.25-4.85 eV [21].

The electronic structure of 2-ethoxy-3-trimethylsilanyl-pyridine is characterized by the interplay between the electron-donating ethoxy group and the electron-withdrawing silyl substituent [22] [23]. The HOMO is primarily localized on the pyridine ring with significant contributions from the nitrogen lone pair and π-system. The ethoxy substituent at the 2-position increases electron density through resonance donation, while the trimethylsilyl group at the 3-position acts as an electron-withdrawing group through inductive effects.

More sophisticated computational approaches, including the ωB97X-D functional with empirical dispersion corrections, provide improved descriptions of intermolecular interactions and electronic properties [21] [24]. These calculations predict HOMO energies of -7.26 to -8.92 eV and correspondingly larger HOMO-LUMO gaps of 5.76-7.42 eV, reflecting the improved treatment of electron correlation and dispersion effects.

Molecular orbital analysis reveals that the LUMO is primarily concentrated on the pyridine ring, particularly at the 4- and 6-positions, consistent with the electrophilic reactivity patterns observed experimentally [18] [23]. The trimethylsilyl substituent introduces additional π-acceptor character through Si-C π* orbitals, while the ethoxy group contributes lone pair orbitals that can participate in conjugation with the aromatic system.

Time-dependent DFT (TD-DFT) calculations predict electronic transitions in the UV-visible region, with the lowest energy π→π* transition typically occurring around 250-280 nm for substituted pyridines [21]. The presence of both electron-donating and electron-withdrawing substituents creates a complex electronic structure with multiple transition pathways contributing to the absorption spectrum.

Computational MethodHOMO (eV)LUMO (eV)Gap (eV)Dipole Moment (D)
B3LYP/6-31G(d,p)-6.45 to -6.80-1.8 to -2.24.25-4.852.0-2.5
B3LYP/6-311++G*-6.61 to -6.77-1.9 to -2.34.31-4.572.1-2.6
ωB97X-D/6-311++G*-7.26 to -8.92-1.5 to -1.95.76-7.422.2-2.7
MP2/cc-pVTZ-7.2 to -7.8-1.6 to -2.05.2-6.22.0-2.5

Wikipedia

2-Ethoxy-3-(trimethylsilyl)pyridine

Dates

Last modified: 08-15-2023

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